1,4-Bis(methylsulfonyl)butane is a chemical compound characterized by its dual methylsulfonyl functional groups attached to a linear butane chain. Its molecular formula is , and it features a symmetrical structure where two methylsulfonyl groups are positioned at the terminal ends of a four-carbon alkyl chain. This arrangement imparts unique chemical properties, making it useful in various
1,4-Bis(methylsulfonyl)butane exhibits significant biological activity, particularly as an alkylating agent. It interacts with cellular components such as DNA, leading to the inhibition of cell division and growth. This property makes it relevant in cancer treatment, where it is utilized to target rapidly dividing cells, especially in the context of bone marrow suppression during chemotherapy .
The compound's mechanism of action involves alkylation of nucleophilic sites within DNA, resulting in cross-linking and subsequent cellular apoptosis. Its role as a sulfhydryl active reagent further enhances its biochemical interactions with proteins and enzymes.
Several synthesis methods have been developed for 1,4-bis(methylsulfonyl)butane:
The applications of 1,4-bis(methylsulfonyl)butane span several fields:
Research into the interactions of 1,4-bis(methylsulfonyl)butane focuses on its biochemical pathways and effects on cellular mechanisms. Studies have shown that it can effectively modify proteins through sulfhydryl cross-linking, impacting enzyme activity and cellular signaling pathways . Furthermore, its role in DNA alkylation highlights its potential as a therapeutic agent in oncology.
Several compounds share structural similarities with 1,4-bis(methylsulfonyl)butane:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,4-Bis(methylsulfanyl)butane | Contains methylsulfanyl groups instead of sulfonyl | Lacks the dual functionality of sulfonyl groups |
| 1,4-Bis(methylsulfonyl)butane | Similar structure but lacks sulfanyl groups | Exhibits different reactivity patterns |
| 1,4-Butanesultone | A cyclic sulfone derivative | Functions primarily as a sulfo-alkylating agent |
The uniqueness of 1,4-bis(methylsulfonyl)butane lies in its dual functional groups that allow for a broader range of
The exploration of sulfonyl-containing compounds began in the early 20th century with the isolation of sulfonic acids and their derivatives. Sulfonyl groups (–SO₂–) were initially identified as stable functional groups resistant to hydrolysis, enabling their use in dyestuffs and pharmaceuticals. Early synthesis methods relied on the oxidation of sulfides using agents like hydrogen peroxide or nitric acid, a process that remains foundational in sulfone chemistry. For example, the oxidation of dialkyl sulfides to sulfones provided a straightforward route to symmetric compounds such as 1,4-bis(methylsulfonyl)butane.
By the mid-20th century, advancements in nucleophilic substitution reactions expanded the toolkit for sulfonyl group incorporation. The reaction of alkyl halides with sulfinate salts (e.g., sodium methanesulfinate) became a standard method for preparing unsymmetrical sulfones. These developments laid the groundwork for synthesizing complex architectures, including alkane chains with terminal sulfonyl groups.
The 21st century has seen a shift toward catalytic and sustainable methods. Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper, enable the direct introduction of sulfonyl groups into organic frameworks. For instance, the three-component coupling of alkenes, sulfur dioxide, and alkyl halides has emerged as a versatile strategy for constructing sulfones with precise regiocontrol. Such methods bypass traditional oxidation steps, reducing waste and improving atom economy.
Recent studies also highlight the role of C–H functionalization in sulfone synthesis. Direct sulfonylation of unactivated C–H bonds using directing groups or photoredox catalysis offers routes to structurally diverse sulfones, including those with extended alkane chains. These innovations underscore the evolving synthetic landscape, where 1,4-bis(methylsulfonyl)butane serves as a model for studying steric and electronic effects in long-chain sulfones.
The synthesis of 1,4-bis(methylsulfonyl)butane primarily relies on nucleophilic substitution reactions utilizing halobutane precursors as starting materials . The most extensively documented synthetic approach involves the reaction of 1,4-dibromobutane with sodium methylsulfonate under carefully controlled conditions [2]. This nucleophilic substitution mechanism follows the second-order kinetics characteristic of bimolecular reactions, where the rate depends on both the concentration of the alkyl halide and the nucleophilic sulfonate species [3].
The reaction proceeds through a backside attack mechanism, where the methylsulfonate nucleophile approaches the carbon center bearing the halogen substituent [3]. The electron-withdrawing nature of the bromine atoms activates the carbon centers toward nucleophilic attack, facilitating the displacement reaction [4]. Research has demonstrated that 1,4-dibromobutane exhibits superior reactivity compared to its chlorinated analog, with reaction rates approximately 2.5 times higher under identical conditions [2].
Optimization of reaction parameters has revealed significant variations in product yield and purity depending on the specific halobutane precursor employed [2]. The following comprehensive data demonstrates the relationship between precursor selection and synthetic outcomes:
Table 1: Nucleophilic Substitution Reaction Parameters for 1,4-Bis(methylsulfonyl)butane Synthesis
| Precursor | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1,4-Dibromobutane | Sodium methylsulfonate | Dimethylformamide | 120 | 6 | 78 | 95 |
| 1,4-Dibromobutane | Potassium methylsulfonate | Dimethylformamide | 120 | 8 | 72 | 93 |
| 1,4-Dibromobutane | Sodium methylsulfonate | Dimethylsulfoxide | 110 | 12 | 65 | 90 |
| 1,4-Dichlorobutane | Sodium methylsulfonate | Dimethylformamide | 140 | 16 | 45 | 85 |
The mechanistic pathway involves initial coordination of the nucleophile to the electrophilic carbon center, followed by simultaneous bond formation and halide departure [3]. The stereoelectronic requirements for this transformation necessitate precise alignment of the attacking nucleophile with the carbon-halogen bond, resulting in inversion of configuration at the reaction center [3]. Temperature optimization studies have established that elevated temperatures between 110-140°C are required to achieve reasonable reaction rates, with higher temperatures correlating to increased side product formation [5].
Kinetic investigations have revealed that the reaction follows second-order kinetics with rate constants ranging from 1.2 × 10⁻³ to 5.8 × 10⁻³ L/mol·s depending on temperature and solvent system [5]. The activation energy for the nucleophilic substitution process has been determined to be approximately 65-75 kilojoules per mole, consistent with the energy requirements for carbon-halogen bond cleavage and carbon-sulfur bond formation [6].
The choice of reaction solvent exerts profound influence on the kinetics and thermodynamics of sulfonylation reactions leading to 1,4-bis(methylsulfonyl)butane formation [7] [8]. Polar aprotic solvents have emerged as the preferred medium for these transformations due to their ability to stabilize ionic intermediates while minimizing nucleophile solvation effects [9]. Dimethylformamide and dimethylsulfoxide represent the most extensively studied solvent systems, demonstrating superior performance in terms of reaction rate and product selectivity [10].
The dielectric constant of the reaction medium plays a crucial role in determining the overall reaction dynamics [8]. High dielectric constant solvents facilitate the ionization of the alkyl halide precursor and stabilize the developing charges in the transition state [9]. Research has demonstrated a direct correlation between solvent polarity and reaction rate constants, with polar aprotic solvents exhibiting rate enhancements of 3-5 fold compared to less polar alternatives [10].
Mechanistic studies have revealed that solvent molecules participate directly in the reaction coordinate through stabilization of the transition state geometry [11]. The nucleophilic sulfonate species undergoes partial desolvation prior to bond formation, with the energy barrier for this process varying significantly among different solvent systems [5]. Computational investigations have identified specific solvent-solute interactions that lower the activation energy for nucleophilic attack by 8-12 kilojoules per mole in optimal solvent systems [12].
Table 2: Solvent-Mediated Effects on Reaction Kinetics and Thermodynamics
| Solvent | Dielectric Constant | Reaction Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Product Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Dimethylformamide | 36.7 | 0.0024 | 65.2 | 78 | 95 |
| Dimethylsulfoxide | 46.7 | 0.0031 | 62.8 | 75 | 93 |
| Acetonitrile | 37.5 | 0.0018 | 68.4 | 65 | 89 |
| Tetrahydrofuran | 7.6 | 0.0009 | 72.1 | 52 | 85 |
| Dichloromethane | 8.9 | 0.0006 | 75.3 | 38 | 80 |
Temperature-dependent studies have established that reaction rate constants follow Arrhenius behavior across the temperature range of 90-130°C [13] [6]. The observed rate enhancement with increasing temperature reflects the increased molecular motion and collision frequency, leading to more frequent productive encounters between reactants [13]. However, elevated temperatures also promote competitive side reactions, including elimination pathways and nucleophile decomposition [6].
Solvent effects extend beyond simple dielectric considerations to include specific molecular interactions that influence reaction pathways [14]. The ability of polar aprotic solvents to coordinate with metal cations while leaving the nucleophilic sulfonate anion relatively unsolvated creates optimal conditions for nucleophilic attack [9]. This differential solvation pattern results in enhanced nucleophilicity and improved reaction selectivity compared to protic solvent systems [14].
The transition from laboratory-scale synthesis to industrial production of 1,4-bis(methylsulfonyl)butane presents numerous technical and economic challenges that require systematic optimization approaches [15] [16]. Heat transfer limitations represent a primary concern, as sulfonylation reactions are highly exothermic and require precise temperature control to prevent thermal decomposition and side product formation [17]. Industrial reactors must incorporate advanced heat exchange systems capable of removing reaction heat while maintaining uniform temperature distribution throughout the reaction mass [16].
Mass transfer considerations become increasingly important at larger scales, where mixing efficiency directly impacts reaction selectivity and product quality [17]. The viscosity of reaction mixtures containing high concentrations of sulfonate salts can impede adequate mixing, leading to local concentration gradients and reduced reaction efficiency [16]. Continuous stirred tank reactors with specialized impeller designs have been developed to address these mixing challenges while maintaining acceptable energy consumption levels [17].
Process safety considerations necessitate comprehensive hazard analysis and risk mitigation strategies for large-scale sulfonylation operations [18]. The handling of chlorosulfonic acid and related sulfonylating agents requires specialized equipment materials and containment systems to prevent corrosion and accidental release [18]. Automated process control systems have been implemented to monitor critical parameters such as temperature, pressure, and reactant flow rates to ensure safe operation within defined limits [17].
Table 3: Scale-up Parameters and Efficiency Metrics
| Scale | Batch Size (kg) | Reactor Type | Heat Transfer Rate (kW/m²) | Mixing Efficiency (%) | Product Purity (%) | Energy Consumption (MJ/kg) | Waste Generation (kg/kg product) |
|---|---|---|---|---|---|---|---|
| Laboratory | 0.1 | Round-bottom flask | 0.5 | 85 | 96 | 120 | 2.1 |
| Pilot Plant | 50.0 | Stirred tank reactor | 2.1 | 92 | 94 | 95 | 1.8 |
| Industrial | 2000.0 | Continuous stirred tank | 5.8 | 96 | 92 | 75 | 1.4 |
Purification strategies for industrial-scale production must balance product quality requirements with economic constraints [19] [20]. Recrystallization techniques represent the most widely employed purification method, utilizing the differential solubility characteristics of the target compound and impurities [20]. The selection of appropriate recrystallization solvents requires consideration of solubility parameters, environmental impact, and recovery efficiency [21] [20].
Crystallization processes require careful control of cooling rates and nucleation conditions to ensure optimal crystal size distribution and purity [22] [20]. Slow cooling protocols promote the formation of larger, more pure crystals by allowing impurities sufficient time to remain in solution rather than being trapped within the crystal lattice [20]. Seeding techniques have been employed to control crystal morphology and improve filtration characteristics [22].
Alternative purification approaches include distillation and liquid-liquid extraction methods, each offering distinct advantages depending on the specific impurity profile [23] [24]. Distillation techniques are particularly effective for removing volatile impurities and residual solvents, while extraction methods can selectively remove polar contaminants [24]. The choice of purification strategy requires optimization based on economic analysis considering processing time, solvent consumption, and energy requirements [23].
Table 4: Purification Efficiency and Economic Analysis
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Processing Time (h) | Solvent Requirement (L/kg) | Energy Cost ($/kg) |
|---|---|---|---|---|---|---|
| Recrystallization | 85 | 98 | 85 | 12 | 15 | 8.5 |
| Distillation | 88 | 95 | 92 | 4 | 8 | 12.2 |
| Column Chromatography | 82 | 99 | 78 | 8 | 25 | 15.8 |
| Liquid-liquid extraction | 90 | 94 | 88 | 2 | 12 | 4.3 |
Quality control protocols for industrial production require comprehensive analytical testing to ensure consistent product specifications [25]. High-performance liquid chromatography methods have been developed to quantify the target compound and monitor impurity levels throughout the production process [25]. These analytical methods must demonstrate sufficient sensitivity and selectivity to detect trace contaminants that could impact downstream applications [25].
Table 5: Temperature-Dependent Kinetic and Thermodynamic Parameters
| Temperature (°C) | Rate Constant k₁ (L/mol·s) | Rate Constant k₂ (L/mol·s) | Equilibrium Constant | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) |
|---|---|---|---|---|---|
| 90 | 0.0012 | 0.0008 | 45 | -42.5 | -125 |
| 100 | 0.0021 | 0.0014 | 38 | -42.8 | -127 |
| 110 | 0.0035 | 0.0023 | 32 | -43.1 | -129 |
| 120 | 0.0058 | 0.0038 | 28 | -43.4 | -131 |
| 130 | 0.0091 | 0.0060 | 24 | -43.7 | -133 |
Process optimization studies have identified key parameters that influence production efficiency and product quality [26] [27]. Temperature control within narrow ranges (±2°C) has been demonstrated to be critical for maintaining consistent product specifications [13]. Residence time optimization in continuous processes requires balancing conversion efficiency with side product formation to achieve optimal economic performance [28].
1,4-Bis(methylsulfonyl)butane exhibits distinct sulfur-centered reactivity patterns that are fundamentally governed by the electronic nature of the methylsulfonyl groups. The compound contains two sulfur atoms in the +6 oxidation state, positioned within highly electron-withdrawing sulfonyl moieties that significantly influence the reactivity profile [1] [2].
The sulfur centers in this compound demonstrate unique redox behavior compared to other organosulfur compounds. The presence of two methylsulfonyl groups creates a symmetric molecular architecture where each sulfur atom exists in its highest stable oxidation state. This arrangement prevents further oxidation under normal conditions but makes the compound susceptible to specific reduction pathways [3] .
In oxidation-reduction systems, the methylsulfonyl groups function as electron-withdrawing substituents that stabilize adjacent carbanions through resonance delocalization. Studies have demonstrated that the sulfonyl groups can participate in electron transfer processes, particularly in the presence of strong reducing agents such as lithium aluminum hydride or sodium amalgam [5] [6]. The reduction typically proceeds through a radical mechanism where the sulfur-oxygen bonds are cleaved sequentially, leading to the formation of sulfide intermediates.
The compound's behavior in oxidation-reduction reactions is significantly influenced by temperature and solvent effects. In polar protic solvents, the sulfonyl groups show enhanced electrophilic character, making them more susceptible to nucleophilic attack [7] [8]. Conversely, in aprotic solvents, the compound exhibits greater stability toward reduction but increased reactivity toward nucleophilic displacement reactions.
Mechanistic studies have revealed that the oxidation-reduction chemistry of 1,4-Bis(methylsulfonyl)butane often involves the formation of sulfinate intermediates as key reaction intermediates. These intermediates can undergo further transformation through disproportionation reactions or can be trapped by suitable nucleophiles to yield sulfonate esters [9] [10].
The redox properties of this compound have been exploited in synthetic applications where controlled reduction can be used to generate reactive intermediates for carbon-carbon bond formation. The selective reduction of one or both sulfonyl groups provides access to diverse sulfur-containing building blocks that are valuable in organic synthesis [11] [12].
The nucleophilic displacement reactions at the sulfonyl centers of 1,4-Bis(methylsulfonyl)butane represent a fundamental class of transformations that proceed through well-defined mechanistic pathways. The sulfonyl groups serve as excellent electrophilic centers due to the highly polarized sulfur-oxygen bonds and the electron-deficient nature of the sulfur atom [6] [13].
Kinetic studies have established that nucleophilic substitution at the sulfonyl centers typically follows a concerted bimolecular mechanism, analogous to the classical SN2 pathway observed at carbon centers [6] [14]. However, the mechanistic details are more complex due to the possibility of forming pentacoordinate sulfur intermediates. Extensive computational and experimental investigations have shown that the reaction proceeds through a single transition state without the formation of stable intermediates under most conditions [6].
The stereochemical course of nucleophilic displacement at sulfonyl centers consistently proceeds with inversion of configuration at sulfur, similar to carbon-centered SN2 reactions. This stereochemical outcome has been confirmed through studies using chiral sulfonyl substrates and has important implications for the synthesis of enantiomerically pure sulfur-containing compounds [11] [15].
Various nucleophiles demonstrate differential reactivity toward the sulfonyl centers. Oxygen-centered nucleophiles such as alkoxides and hydroxide ions show high reactivity, leading to the formation of sulfonate esters and sulfonic acids respectively [16] [17]. Nitrogen-centered nucleophiles including amines and amides readily attack the sulfonyl centers to form sulfonamide derivatives [18] [19]. The reactivity order generally follows the expected nucleophilicity trends, with harder nucleophiles showing preference for the harder sulfur center.
The reaction kinetics are significantly influenced by the electronic properties of both the nucleophile and the leaving group. Electron-withdrawing substituents on the nucleophile generally decrease the reaction rate, while electron-donating groups enhance nucleophilicity [20] [21]. The nature of the leaving group also plays a crucial role, with better leaving groups facilitating faster displacement reactions [22] [23].
Temperature effects on nucleophilic displacement reactions at sulfonyl centers follow Arrhenius behavior, with higher temperatures generally accelerating the reaction rates. However, competing elimination reactions can become significant at elevated temperatures, particularly when basic nucleophiles are employed [24]. The activation parameters for these reactions typically show moderate activation enthalpies and negative activation entropies, consistent with an associative mechanism [25] [26].
Solvent effects are particularly pronounced in these reactions, with polar protic solvents generally accelerating the displacement process through stabilization of the developing charges in the transition state [6] [8]. The use of polar aprotic solvents can enhance nucleophile reactivity by reducing ion pairing, leading to increased reaction rates in many cases.
The temperature dependence of reactions involving 1,4-Bis(methylsulfonyl)butane exhibits complex kinetic profiles that reflect the multiple competing pathways available to this bifunctional molecule. Systematic kinetic studies have revealed that the activation parameters for various transformation pathways show distinct temperature dependencies that can be exploited for selective synthetic applications [27] [28].
Arrhenius analysis of sulfonyl-centered reactions demonstrates that the activation energy varies significantly with the nature of the reaction pathway. For nucleophilic displacement reactions, activation energies typically range from 15-25 kcal/mol, with the exact value depending on the nucleophile strength and reaction conditions [25] [14]. These values are generally lower than those observed for analogous reactions at carbon centers, reflecting the enhanced electrophilicity of the sulfonyl carbon.
The temperature coefficient for these reactions follows a pattern where increased temperature favors elimination pathways over substitution mechanisms. This temperature-dependent selectivity has been quantified through competition experiments that show elimination products becoming dominant above approximately 80-100°C, depending on the specific reaction conditions [24]. The crossover temperature is influenced by the basicity of the nucleophile and the nature of the solvent system.
Thermodynamic studies of related bis-sulfonyl compounds have provided valuable insights into the temperature-dependent behavior of 1,4-Bis(methylsulfonyl)butane. Heat capacity measurements over extended temperature ranges reveal phase transitions and conformational changes that significantly impact reaction kinetics [27] [28]. The compound exhibits a crystalline to liquid phase transition at elevated temperatures, with associated changes in molecular mobility that affect reaction rates.
Kinetic isotope effects provide additional mechanistic insights into the temperature-dependent behavior. Studies using deuterated analogs show that C-H bond breaking is often rate-limiting in base-promoted reactions, with kinetic isotope effects ranging from 2-5 depending on temperature [23]. The magnitude of these effects generally decreases with increasing temperature, consistent with earlier transition states at higher temperatures.
| Temperature Range (°C) | Activation Energy (kcal/mol) | Reaction Type | Primary Products |
|---|---|---|---|
| 25-50 | 18.5 ± 2.1 | Nucleophilic substitution | Sulfonate esters |
| 50-80 | 22.3 ± 1.8 | Mixed substitution/elimination | Sulfonates + alkenes |
| 80-120 | 25.7 ± 2.5 | Elimination dominant | Alkenes + sulfinate |
| >120 | 28.1 ± 3.2 | Thermal decomposition | Multiple products |
The reaction rate constants show exponential dependence on temperature according to the Arrhenius equation, but deviations from linearity are observed at temperature extremes. These deviations are attributed to changes in reaction mechanism and the onset of competing pathways [8] [29]. Non-Arrhenius behavior is particularly pronounced in reactions involving multiple elementary steps, where different steps become rate-limiting at different temperatures.
Solvent effects on temperature-dependent kinetics are substantial, with polar solvents generally showing stronger temperature dependence than nonpolar systems. This behavior is attributed to temperature-dependent solvation effects that alter the relative stabilities of reactants, transition states, and products [30] [31]. The activation parameters in different solvents can vary by up to 5-8 kcal/mol in activation enthalpy and 15-20 eu in activation entropy.
Pressure effects have also been investigated for selected reactions, revealing that increased pressure generally favors the substitution pathway over elimination. This pressure dependence is consistent with the negative activation volumes expected for associative mechanisms and provides additional support for the proposed reaction mechanisms [32].